
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Overview
Description
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS 32580-26-0) is a brominated acetamide derivative with the molecular formula C₁₅H₁₁BrClNO₂ and a monoisotopic mass of 350.966168 Da . Structurally, it consists of a benzoyl group substituted with a chlorine atom at the 4-position and a bromoacetamide moiety at the 2-position of the phenyl ring. This compound is part of the phenylmethanone class, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiallergic properties . Analytical methods, such as reversed-phase HPLC using a Newcrom R1 column, have been optimized for its separation and quantification, with mobile phases containing acetonitrile, water, and phosphoric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-benzoyl-4-chlorophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetamide moiety can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the benzoyl group to carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: The major products are substituted acetamides where the bromine atom is replaced by the nucleophile.
Reduction: The major products are the corresponding amines or alcohols.
Oxidation: The major products are oxidized derivatives of the benzoyl group, such as carboxylic acids.
Scientific Research Applications
Chemical Synthesis
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex compounds. The bromine atom in the bromoacetamide moiety is particularly reactive, facilitating the introduction of various nucleophiles, such as amines or thiols, into synthetic pathways .
Key Reactions:
- Nucleophilic Substitution: The bromine can be replaced by nucleophiles, leading to new derivatives.
- Reduction and Oxidation: The compound can be reduced to form amine or alcohol derivatives or oxidized to yield carboxylic acids.
Biological Research
The compound has potential applications in biological studies, particularly concerning enzyme inhibition and protein interactions. Its structural components may facilitate binding to hydrophobic regions of proteins, allowing it to modulate enzyme activity or receptor function .
Potential Biological Activities:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, making it a candidate for further pharmacological exploration.
- Antimicrobial Properties: Preliminary research suggests effectiveness against certain bacterial strains, indicating its potential as an antibacterial agent.
Pharmacological Investigations
Research into the pharmacological properties of this compound is ongoing. The compound is being investigated for potential anti-inflammatory and anticancer activities due to its unique chemical structure that may interact with biological targets .
Case Studies:
- A study highlighted its efficacy against Bacillus subtilis, suggesting its utility in developing antibacterial therapies.
- Other investigations focus on its role in modulating biological pathways related to inflammation and cancer progression.
Analytical Applications
The compound can be analyzed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It has been successfully separated on specialized columns, enabling both qualitative and quantitative analysis in various research contexts .
HPLC Methodology:
- Utilizes a mobile phase consisting of acetonitrile and water.
- Adaptations for Mass-Spectrometry (MS) compatibility are also available.
Industrial Applications
In industrial settings, this compound may serve as a precursor in the development of specialty chemicals or novel materials. Its unique reactivity makes it suitable for creating tailored compounds with specific properties for various applications.
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for nucleophilic substitutions and complex organic molecule synthesis |
Biological Research | Potential enzyme inhibitor; studies on protein interactions |
Pharmacological Investigations | Ongoing studies for anti-inflammatory and anticancer properties |
Analytical Applications | HPLC analysis for qualitative and quantitative assessment |
Industrial Applications | Precursor for specialty chemicals and material development |
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chlorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the bromoacetamide moiety can participate in covalent modification of nucleophilic residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
- Molecular Formula: C₁₅H₁₁Cl₂NO₂
- Key Differences :
- Pharmacological Relevance: Shares anti-inflammatory and antimicrobial activities common to phenylmethanones but lacks the enhanced electrophilicity conferred by bromine .
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide
- Molecular Formula: C₁₅H₁₁BrClNO₂
- Key Differences: Bromine replaces chlorine at the 4-position of the phenyl ring, increasing molecular weight (352.612 g/mol) .
- Analytical Notes: Similar HPLC retention behavior to the 4-chloro analog due to comparable hydrophobicity .
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
- Molecular Formula : C₁₅H₁₁BrN₂O₄
- CAS 2011-70-3; explored in medicinal chemistry for its reactive nitro group, which can serve as a synthetic handle for further derivatization .
- Stability : Nitro-substituted analogs may exhibit reduced thermal stability compared to halogenated derivatives .
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
- Molecular Formula : C₁₅H₁₃ClN₂O₂
- Key Differences: Bromine is replaced by an amino group, drastically altering reactivity and pharmacokinetics. Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions, highlighting its role as a metabolic intermediate .
- Analytical Detection : Identified via LC-MS (m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy .
Structural and Pharmacological Data Table
Biological Activity
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzoyl Group : Contributes to the compound's lipophilicity and biological activity.
- Bromoacetamide Group : Imparts reactivity, allowing for various chemical transformations.
- Chlorophenyl Substituent : Enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of 357.63 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using broth dilution methods.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 32 | 64 |
Staphylococcus aureus | 16 | 32 |
Bacillus subtilis | 8 | 16 |
Salmonella Enteritidis | 64 | 128 |
These results suggest that the compound is particularly effective against Bacillus subtilis, indicating potential for development as an antibacterial agent in therapeutic applications .
Anticancer Activity
The anticancer properties of this compound were investigated through in vitro assays on various cancer cell lines. The compound demonstrated notable cytotoxic effects, leading to apoptosis in cancer cells.
A study reported the following IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly affecting the MAPK pathway .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The following results were observed:
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 70 |
IL-6 | 65 |
These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
- Antibacterial Efficacy Study : A research team evaluated the antibacterial activity of several bromoacetamide derivatives, including this compound, against common pathogens. The study concluded that this compound exhibited superior antibacterial properties compared to others in its class .
- Anticancer Mechanism Investigation : A detailed study focused on the molecular targets of this compound in cancer cells. The results indicated a strong interaction with JNK and p38 MAPK pathways, leading to enhanced apoptosis rates in treated cells .
Q & A
Basic Research Questions
Q. What experimental methods are employed to confirm the molecular structure of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide?
- Methodology : The compound's structure is validated using a combination of spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while infrared (IR) spectroscopy confirms functional groups like amide and ketone bonds. X-ray crystallography provides definitive structural confirmation, with refinement using programs like SHELXL . For example, bond lengths and angles are cross-verified against crystallographic databases (e.g., CCDC) to ensure accuracy.
Q. How is the synthetic pathway for this compound optimized in acidic conditions?
- Methodology : The compound can form as a degradation product of nordiazepam in acidic aqueous solutions. Researchers monitor reaction equilibria using liquid chromatography-mass spectrometry (LC-MS) to track intermediates. Adjusting pH and temperature shifts the equilibrium; for instance, evaporation of solvents (e.g., methanol) during solid-phase extraction (SPE) regenerates the parent compound, necessitating careful control of extraction conditions to isolate the target molecule .
Q. What safety precautions are critical when handling this compound?
- Methodology : The compound is classified as a corrosive solid (UN 1759) and a lachrymator. Handling requires personal protective equipment (PPE), including gloves and eye protection, in fume hoods. Safety data sheets (SDS) recommend emergency measures like rinsing exposed skin/eyes with water and consulting a physician. Proper storage involves inert atmospheres and avoidance of moisture .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved during structural refinement?
- Methodology : Discrepancies in atomic displacement parameters (ADPs) are addressed using SHELX software. Tools like SHELXL refine anisotropic displacement parameters with constraints to prevent overfitting. ORTEP-3 visualizes thermal ellipsoids, aiding in identifying disordered regions. Cross-validation with independent datasets and hydrogen-bonding analysis (e.g., using PLATON) ensures model robustness .
Q. What strategies are used to analyze reversible equilibria in the degradation of this compound?
- Methodology : The reversible transformation between nordiazepam and its intermediate is studied via kinetic LC-MS experiments. Researchers quantify peak area ratios under varying conditions (pH, solvent composition) to determine equilibrium constants. For example, a peak area ratio of 0.75 (nordiazepam:intermediate) in acidic solutions shifts to 1.9 after solvent evaporation, indicating equilibrium reversal. Isotopic patterns (e.g., chlorine signatures) validate intermediate identity .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) that stabilize the lattice. Mercury CSD 2.0 analyzes packing motifs, while SHELXPRO calculates hydrogen-bond distances and angles. For instance, dihedral angles between aromatic rings (e.g., 66.4°) and torsion angles of acetamide groups inform stability predictions .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHFSBVBDFTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186276 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32580-26-0 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32580-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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